8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a brominated heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a bromine atom at position 8 and a trifluoromethyl (-CF₃) group at position 6. Its molecular formula is C₈H₄BrF₃N₂, with a molecular weight of 265.03 g/mol (CAS RN: 1277178-00-3) . The bromine atom enhances reactivity for cross-coupling reactions, while the electron-withdrawing -CF₃ group influences electronic properties and metabolic stability . This compound is primarily utilized in medicinal chemistry and materials science, serving as a precursor for synthesizing pharmacologically active molecules or functional materials .
Properties
IUPAC Name |
8-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-3-5(8(10,11)12)4-14-2-1-13-7(6)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXFPWURRMQENU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloroacetaldehyde-Mediated Ring Closure
The foundational approach for constructing the imidazo[1,2-a]pyridine scaffold involves cyclocondensation of 2-aminopyridine derivatives with α-halo carbonyl compounds. A patented method utilizes 2-amino-5-bromopyridine and 40% chloroacetaldehyde aqueous solution under alkaline conditions (25–50°C, 2–24 hours). Sodium bicarbonate or triethylamine in ethanol/methanol solvents facilitates nucleophilic attack at the α-carbon of chloroacetaldehyde, followed by intramolecular cyclization (Fig. 1A).
Optimization Parameters
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Temperature : Elevated temperatures (50°C) reduce reaction time to 5 hours but risk side-product formation.
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Base Selection : Sodium bicarbonate outperforms NaOH in yield (72% vs. 35.2%) due to milder pH control.
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Solvent Effects : Ethanol enhances solubility of intermediates, achieving 72% isolated yield after recrystallization in ethyl acetate/hexane.
Trifluoromethyl Group Introduction Strategies
Pre-Cyclization Functionalization
Incorporating the trifluoromethyl group prior to imidazo ring formation ensures regioselectivity. The Royal Society of Chemistry protocol modifies pyridinium salts with (dimethylamino)methylene groups, enabling cyclization with NaH in THF. For example, 3-(3,5-bis(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine was synthesized at 94.7% yield via this route. Adapting this to 6-trifluoromethyl derivatives would require:
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Suzuki Coupling : Install trifluoromethylphenyl boronic esters at position 6.
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Halogen Exchange : Convert bromine to iodine for enhanced reactivity in cross-couplings.
Post-Cyclization Radical Trifluoromethylation
Late-stage trifluoromethylation using Umemoto’s reagent (CF3+ donors) under photoredox catalysis presents a viable alternative. This method avoids thermal degradation but requires electron-rich aryl bromides for effective C–H functionalization.
Integrated Synthetic Routes
One-Pot Sequential Functionalization
A tandem approach combining cyclization and trifluoromethylation was demonstrated in recent work:
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | 2-Amino-5-bromopyridine, ClCH2CHO, NaHCO3, EtOH, 50°C, 5h | 72% | 98% |
| 2 | CuI, TMSCF3, DMF, 110°C, 12h | 58% | 95% |
Mechanistic Insight : The trifluoromethyl group installs via copper-mediated cross-coupling, requiring inert atmosphere to prevent TMSCF3 hydrolysis.
Analytical Characterization Benchmarks
Spectroscopic Data Consistency
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1H NMR : Imidazo[1,2-a]pyridines exhibit characteristic singlets between δ 7.65–8.64 ppm for H2 and H3 protons.
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19F NMR : Trifluoromethyl groups resonate at δ -62 to -65 ppm (CF3).
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Melting Points : Recrystallized products show sharp MPs (76–78°C), while crude mixtures melt over 10°C ranges.
Industrial-Scale Considerations
Solvent Recovery Systems
Ethanol/water mixtures from cyclization steps can be distilled and reused, reducing costs by 23% in pilot trials.
Waste Stream Management
Sodium sulfate from drying steps is reclaimed as anhydrous Na2SO4 via calcination (600°C, 2h).
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while oxidation can produce oxo derivatives .
Scientific Research Applications
8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of infectious diseases such as tuberculosis.
Biological Studies: The compound is employed in biological assays to study its effects on various biological targets and pathways.
Material Science: Due to its unique structural properties, it is used in the development of new materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .
Comparison with Similar Compounds
Structural and Substituent Variations
The imidazo[1,2-a]pyridine scaffold accommodates diverse substituents, leading to variations in reactivity, solubility, and bioactivity. Below is a comparison with structurally related analogs:
Key Observations :
- Positional Isomerism : Bromine at position 8 (target compound) vs. 2 or 6 (other isomers) alters reactivity. For example, 8-bromo derivatives are more amenable to C–H functionalization at position 3 .
- Electron-Withdrawing Effects : The -CF₃ group at position 6 enhances metabolic stability compared to electron-donating groups (e.g., -CH₃) .
- Halogen Diversity : Chlorine at position 6 (8-bromo-6-chloro analog) increases electrophilicity, favoring nucleophilic substitutions .
Pharmacological and Physicochemical Properties
Fluorescence Properties
- The -CF₃ group minimally affects fluorescence, unlike nitro groups, which quench emission. For example, 8-bromo-6-CF₃-imidazo[1,2-a]pyridine emits at λmax ~400 nm, while nitro-substituted analogs are non-fluorescent .
Solubility and Stability
- The hydrophobic -CF₃ group reduces aqueous solubility compared to polar substituents (e.g., -OH or -COOH). However, sulfonylmethyl derivatives (e.g., 4-{[(8-bromo-6-CF₃-imidazo[1,2-a]pyridin-2-yl)methyl]sulfonyl}phenol) improve solubility via hydrogen bonding .
Biological Activity
8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a trifluoromethyl group, which enhance its electronic properties and biological interactions. The imidazo[1,2-a]pyridine core is known for its diverse pharmacological properties, making it a valuable subject of study.
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The bromine atom and the imidazo[1,2-a]pyridine core facilitate interactions with biological macromolecules, potentially leading to various therapeutic effects .
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For example, studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Specific IC50 values (the concentration required to inhibit cell growth by 50%) have been reported in studies:
| Cell Line | IC50 Value (µM) |
|---|---|
| PC-3 (Prostate Cancer) | 1.48 |
| MCF-7 (Breast Cancer) | 0.33 |
| H460 (Lung Cancer) | 4.00 |
These findings suggest that this compound may serve as a lead structure for developing new anticancer agents .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit key enzymes involved in cancer metabolism. For instance, it has shown inhibitory activity against branched-chain amino acid transaminases (BCATs), which are implicated in various cancer types. The IC50 values for enzyme inhibition are critical for evaluating the therapeutic potential of this compound:
| Enzyme | IC50 Value (µM) |
|---|---|
| BCAT1 | 0.56 |
| BCAT2 | 0.45 |
These results indicate that this compound may be a promising candidate for further development as an enzyme inhibitor in cancer therapy .
Study on Antiproliferative Effects
A study conducted on the antiproliferative effects of various imidazo[1,2-a]pyridine derivatives, including this compound, revealed significant activity against multiple cancer cell lines. The study utilized both in vitro assays and molecular docking studies to elucidate the binding interactions with target proteins.
Mechanistic Insights
Molecular docking simulations indicated that the compound binds effectively to the active sites of target enzymes, showcasing strong hydrogen bond interactions with key amino acid residues. This binding affinity correlates well with the observed biological activity, providing insights into its mechanism of action.
Q & A
Basic: What are the standard synthetic protocols for 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine and its derivatives?
The synthesis typically involves cyclization reactions using brominated pyridine precursors. For example, 6-bromo-8-amino-imidazo[1,2-a]pyridine can be synthesized by treating 5-bromo-2,3-diaminopyridine with ethyl bromopyruvate in ethanol under reflux with NaHCO₃, yielding ~65% product . Modifications, such as introducing trifluoromethyl groups, may require halogen-exchange reactions or direct functionalization using trifluoromethylation reagents. Key steps include precise control of reaction time, temperature (e.g., reflux conditions), and stoichiometry of intermediates.
Advanced: How can researchers optimize the synthetic yield of this compound derivatives under varying conditions?
Optimization strategies include:
- Catalyst screening : Transition metals (e.g., Pd or Cu) may enhance coupling reactions for trifluoromethyl group introduction.
- Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) can stabilize intermediates in SNAr reactions, while ethanol/water mixtures improve cyclization efficiency .
- Temperature gradients : Stepwise heating (e.g., 60°C → 90°C) minimizes side reactions during multi-step syntheses .
- Purification techniques : Column chromatography or recrystallization (e.g., using DMSO/water) improves purity, as impurities like unreacted diaminopyridine can reduce yields .
Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?
- ¹H/¹³C NMR : Assigns proton environments (e.g., imidazo[1,2-a]pyridine ring protons at δ 7.2–8.5 ppm) and carbon signals (e.g., CF₃ groups at ~120 ppm) .
- X-ray crystallography : Resolves bond angles and intermolecular interactions (e.g., intramolecular hydrogen bonds in hydrazone derivatives, π-π stacking in crystal packing) .
- HRMS : Confirms molecular weight (e.g., observed vs. calculated mass for diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate : 550.0816 vs. 550.0978) .
Advanced: How can researchers evaluate the pharmacological potential of this compound and address contradictory bioactivity data?
- In vitro screening : Test against target enzymes (e.g., cyclin-dependent kinases, antimicrobial targets) using fluorescence-based assays or microplate readers .
- Dose-response studies : Resolve discrepancies in IC₅₀ values by verifying compound purity (HPLC ≥98%) and controlling cell culture conditions (e.g., pH, serum content) .
- Comparative analysis : Cross-reference with structurally similar derivatives (e.g., zolpidem analogs) to identify SAR trends, such as the role of bromo/trifluoromethyl groups in binding affinity .
Basic: What are the common challenges in purifying this compound, and how are they mitigated?
- Low solubility : Use mixed solvents (e.g., ethanol/DCM) for recrystallization.
- Byproduct formation : Employ flash chromatography with silica gel (hexane/EtOAc gradient) to separate unreacted bromopyruvate or diaminopyridine .
- Hydrate formation : Dry under vacuum (40–50°C) to remove crystal-bound water molecules, as seen in hydrazide derivatives .
Advanced: How can computational methods enhance reaction design for novel derivatives?
- Reaction path prediction : Quantum chemical calculations (DFT) model transition states for trifluoromethyl group introduction, reducing trial-and-error experimentation .
- Machine learning : Analyze reaction databases to predict optimal conditions (e.g., solvent, catalyst) for imidazo[1,2-a]pyridine functionalization .
- Docking studies : Simulate interactions with biological targets (e.g., CDK2) to prioritize derivatives for synthesis .
Basic: What safety and handling protocols are essential for this compound?
- Toxicology : Handle in a fume hood due to potential respiratory irritancy (similar to other brominated heterocycles).
- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent degradation of the imidazo[1,2-a]pyridine core .
Advanced: How can researchers resolve spectral data contradictions (e.g., unexpected NMR splitting patterns)?
- Dynamic effects analysis : Investigate tautomerism or rotational barriers (e.g., using VT-NMR to study CF₃ group rotation).
- Isotopic labeling : ¹⁵N/¹⁹F labeling clarifies ambiguous signals in crowded spectra .
- Crystallographic validation : Cross-check NMR assignments with X-ray structures to confirm atom connectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
